Ochnaflavon

Übersicht

Beschreibung

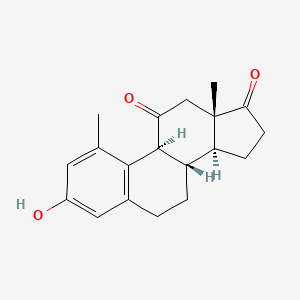

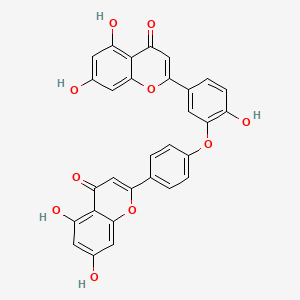

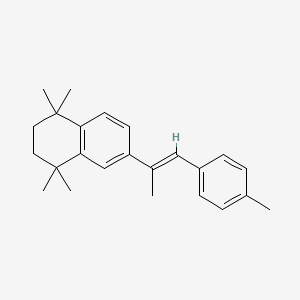

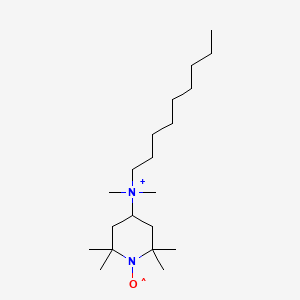

Ochnaflavone is a naturally occurring biflavonoid, a secondary plant metabolite belonging to the biflavonoid family. It was first isolated from Ochna squarrosa Linn, a member of the Ochnaceae family, in 1973 . Ochnaflavone is known for its unique ability to mediate various biological activities, including the inhibition of phospholipase A2 and lymphocyte proliferation . The compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-atherogenic activities .

Wissenschaftliche Forschungsanwendungen

Ochnaflavon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu den bemerkenswerten Anwendungen gehören:

Entzündungshemmende Aktivität: This compound hat gezeigt, dass es die Phospholipase A2 hemmt, ein Schlüsselenzym, das an Entzündungsprozessen beteiligt ist.

Antiatherogene Aktivität: Die Verbindung hemmt die Proliferation von glatten Gefäßmuskelzellen, was ein entscheidender Faktor bei der Entwicklung von Atherosklerose ist.

Antikrebsaktivität: This compound zeigt signifikante Antikrebsaktivität, einschließlich der Hemmung der Tumorzellproliferation und Metastasierung.

Antivirale Aktivität: Die Verbindung hat eine antivirale Aktivität gegen verschiedene Viren gezeigt, darunter SARS-CoV-2.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Modulation verschiedener molekularer Ziele und Signalwege. Die Verbindung entfaltet ihre Wirkungen durch die Hemmung von Schlüsselenzymen und Signalwegen, die an Entzündungen, Krebs und Virusinfektionen beteiligt sind. So hemmt this compound beispielsweise den extrazellulären signalregulierten Kinase (ERK)-Signalweg, Matrixmetalloproteinase-9 (MMP-9) und die Zellzyklusregulation . Darüber hinaus moduliert die Verbindung den ERK1-2/p38/NFκB-Signalweg und reguliert die Expression von Matrixmetalloproteinasen .

Wirkmechanismus

Target of Action

Ochnaflavone, a secondary plant metabolite of the Biflavonoid family, has been found to primarily target the ERK1-2/p38/NFκB signaling pathway and the matrix metalloproteinases MMP-2 and MMP-9 . It also interferes with the SUMO-specific protease SENP1 , functioning as a potent modulator of pre-mRNA splicing .

Mode of Action

Ochnaflavone’s interaction with its targets results in significant changes in cellular processes. It has the capacity to interfere with the ERK1-2/p38/NFκB signaling pathway, which plays a crucial role in cell proliferation and survival . Additionally, it regulates the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes involved in tissue remodeling and cancer metastasis . Ochnaflavone also inhibits the SUMO-specific protease SENP1, thereby affecting pre-mRNA splicing .

Biochemical Pathways

The biochemical pathways affected by Ochnaflavone are primarily related to cell proliferation, survival, and metastasis. By interfering with the ERK1-2/p38/NFκB signaling pathway and regulating the expression of MMP-2 and MMP-9, Ochnaflavone can exert anti-proliferative and anti-metastatic activities . Its inhibition of SENP1 also impacts the pre-mRNA splicing process, which can have downstream effects on gene expression and protein synthesis .

Pharmacokinetics

It is known that the bioavailability of biflavonoids like ochnaflavone can be enhanced through certain oral formulations

Result of Action

Ochnaflavone’s action results in a variety of molecular and cellular effects. It has been found to inhibit tumor necrosis factor (TNF)-a-induced human vascular smooth muscle cells proliferation . This is achieved by the ability of Ochnaflavone to regulate the extracellular signal-regulated kinase 1/2, matrix metalloproteinase -9 and cell cycle . These effects contribute to its anti-inflammatory and anti-atherogenic activities .

Action Environment

The action, efficacy, and stability of Ochnaflavone can be influenced by various environmental factors. For instance, the compound’s lipophilicity, conferred by its aromatic rings and hydrophobic regions, can impact its partitioning behavior in solvents and biological membranes This can affect how the compound interacts with its targets and its overall bioactivity

Biochemische Analyse

Biochemical Properties

Ochnaflavone plays a crucial role in biochemical reactions, particularly in the inhibition of phospholipase A2 and lymphocyte proliferation . Phospholipase A2 is an enzyme involved in the release of arachidonic acid, a precursor for pro-inflammatory lipid mediators. By inhibiting this enzyme, ochnaflavone helps regulate inflammatory responses. Additionally, ochnaflavone interacts with various proteins and biomolecules, including extracellular signal-regulated kinase 1/2, matrix metalloproteinase-9, and cell cycle proteins, to exert its biological effects .

Cellular Effects

Ochnaflavone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit tumor necrosis factor-alpha-induced proliferation of human vascular smooth muscle cells by regulating extracellular signal-regulated kinase 1/2, matrix metalloproteinase-9, and cell cycle proteins . This regulation helps prevent the formation of atheromas on arterial walls, demonstrating ochnaflavone’s potential in treating atherogenesis .

Molecular Mechanism

At the molecular level, ochnaflavone exerts its effects through several mechanisms. It binds to and inhibits phospholipase A2, reducing the release of arachidonic acid and subsequent production of pro-inflammatory lipid mediators . Ochnaflavone also modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and cell proliferation . These interactions contribute to its anti-inflammatory and anti-atherogenic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ochnaflavone have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that ochnaflavone maintains its biological activity over extended periods, with minimal degradation . Long-term exposure to ochnaflavone in vitro and in vivo has demonstrated sustained anti-inflammatory and anti-atherogenic effects .

Dosage Effects in Animal Models

The effects of ochnaflavone vary with different dosages in animal models. At lower doses, ochnaflavone exhibits significant anti-inflammatory and anti-atherogenic effects without causing toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ochnaflavone is involved in several metabolic pathways, interacting with enzymes and cofactors to exert its biological effects. It influences metabolic flux and metabolite levels by modulating the activity of key enzymes involved in inflammation and cell proliferation . These interactions contribute to its overall pharmacological profile and therapeutic potential.

Transport and Distribution

Within cells and tissues, ochnaflavone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

Ochnaflavone’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that ochnaflavone exerts its effects precisely where needed, enhancing its therapeutic potential.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Totalsynthese von Ochnaflavon umfasst mehrere wichtige Schritte. Die erste Totalsynthese wurde 1973 von der Kawano-Gruppe erzielt, gefolgt von der Heerden-Gruppe . Die Synthese beinhaltet die Bildung eines Diarylether-Zwischenprodukts und die Assemblierung von zwei Flavon-Kernen durch Ringcyclisierung . Optimale experimentelle Bedingungen für die oxidative Cyclisierung zur Bildung von this compound wurden etabliert, die den Einsatz von Palladium(II)-Katalyse beinhalten .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ochnaflavon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Verbindung kann durch oxidative Cyclisierung von 2'-Hydroxydihydrochalconen unter Verwendung von Palladium(II)-Katalyse synthetisiert werden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Palladium(II)-Katalysatoren, Oxidationsmittel und Additive. Der oxidative Cyclisierungsprozess beinhaltet die Verwendung von Oxidationsmitteln wie Jod (I2) und Palladium(II)-Katalysatoren .

Hauptprodukte: Das Hauptprodukt, das aus der oxidativen Cyclisierung von 2'-Hydroxydihydrochalconen gebildet wird, ist this compound. Die Reaktionsbedingungen sind optimiert, um hohe Ausbeuten und Reinheit des gewünschten Produkts zu erzielen .

Vergleich Mit ähnlichen Verbindungen

Ochnaflavon gehört zur Familie der Biflavonoide, zu der auch andere ähnliche Verbindungen wie Hinokiflavon, Delicaflavon und Amentoflavon gehören . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, wie z. B. das Vorhandensein einer Etherschaltverbindung zwischen den Flavonoid-Einheiten. This compound ist jedoch aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Ziele einzigartig. So zeigt beispielsweise Hinokiflavon ebenfalls Antikrebsaktivität, unterscheidet sich aber in seinem Wirkmechanismus und seinen molekularen Zielen .

Ähnliche Verbindungen:

- Hinokiflavon

- Delicaflavon

- Amentoflavon

This compound zeichnet sich durch seine einzigartige Fähigkeit aus, Phospholipase A2 und Lymphozytenproliferation zu hemmen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPGECDACGBKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198281 | |

| Record name | Ochnaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50276-96-5 | |

| Record name | Ochnaflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50276-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochnaflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochnaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ochnaflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B97Q9UZ5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ochnaflavone exhibits its activity by interacting with various molecular targets. For instance, it directly inhibits secretory phospholipase A2 (sPLA2-IIA) [, , , , ]. This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes [, , , ]. Ochnaflavone also suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects [, , ]. Additionally, it modulates cell cycle progression by downregulating cyclins and CDKs while upregulating the CDK inhibitor p21waf1 [].

A:

- Spectroscopic Data: Ochnaflavone's structure has been elucidated using various spectroscopic techniques including 1D and 2D NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) [, , , , , ]. Key structural features are the presence of two apigenin units connected by a C-O-C linkage between the C-3′ of one unit and C-4‴ of the other, forming a biflavonoid structure.

ANone: While specific studies on material compatibility and stability are limited, the isolation of Ochnaflavone from various plant sources suggests it possesses inherent stability under natural conditions [1, 3, 6-8, 10, 14, 20, 29]. Further research is needed to determine its stability under different pH, temperature, and storage conditions relevant to pharmaceutical applications.

A: Current research primarily focuses on Ochnaflavone's biological activities rather than its potential catalytic properties. While it inhibits enzymes like sPLA2-IIA [, , , , ] and possibly COX-2 [, ], these interactions are primarily inhibitory rather than catalytic. Further investigation is needed to explore any inherent catalytic potential and related applications.

A: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted on Ochnaflavone [, , , ]. These studies have explored its binding interactions with targets like SARS-CoV-2 proteins (Mpro, ACE2) [, ] and PPAR-γ [, ], providing insights into its potential therapeutic mechanisms.

ANone: Specific SHE regulations regarding Ochnaflavone are currently unavailable, likely due to its early stage of development as a potential therapeutic agent. As research progresses, addressing SHE considerations, including toxicological assessments, environmental impact evaluations, and the establishment of safe handling and disposal procedures, will be crucial.

A: The research journey of Ochnaflavone began with its initial isolation and structural characterization from the leaves of Ochna squarrosa Linn []. Early studies focused on elucidating its chemical structure and exploring its anti-inflammatory properties [, , , ]. Subsequent research identified its presence in other plant species [3, 6-8, 10, 14, 20, 29] and further investigated its anti-inflammatory mechanisms, including its inhibitory effects on sPLA2-IIA [, , , , ]. Recent studies have employed computational approaches to explore its potential as a therapeutic agent for diseases like COVID-19 and its associated complications [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

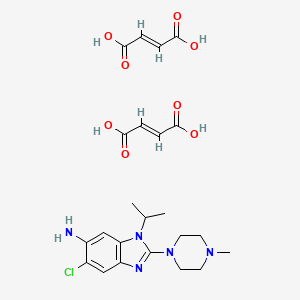

![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)

![(1R,2S,4R,6S,8R,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1238428.png)